

Technical Whitepaper: (S)-tert-Butyl (pyrrolidin-2-ylmethyl)carbamate

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Compound of Interest

Compound Name: (S)-tert-Butyl (pyrrolidin-2-ylmethyl)carbamate

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Abstract

(S)-tert-Butyl (pyrrolidin-2-ylmethyl)carbamate is a chiral synthetic building block integral to the development of a wide array of pharmaceutical agents. Its structural motif, featuring a pyrrolidine ring, imparts valuable stereochemical and conformational properties to target molecules. This technical guide provides a comprehensive overview of its physicochemical properties, a detailed experimental protocol for its synthesis and characterization, and an exploration of its applications in medicinal chemistry, particularly as a versatile scaffold and a component in advanced drug delivery systems.

Physicochemical Properties

(S)-tert-Butyl (pyrrolidin-2-ylmethyl)carbamate is a stable organic compound at room temperature, though it is recommended to be stored at 2-8°C in an inert atmosphere, protected from light.^[1] Key quantitative data for this compound are summarized in the table below.

Property	Value	Reference
Molecular Weight	200.28 g/mol	[2]
Molecular Formula	C ₁₀ H ₂₀ N ₂ O ₂	[2]
CAS Number	141774-70-1	[2]
Purity	≥95%	[2]
Topological Polar Surface Area (TPSA)	50.36 Å ²	[2]
logP	1.2631	[2]
Hydrogen Bond Donors	2	[2]
Hydrogen Bond Acceptors	3	[2]
Rotatable Bonds	2	[2]

Synthesis and Characterization

The synthesis of **(S)-tert-Butyl (pyrrolidin-2-ylmethyl)carbamate** is most commonly achieved through the reductive amination of Boc-(L)-prolinal. This method provides good yield and maintains the stereochemical integrity of the chiral center.

Experimental Protocol: Synthesis

Reaction Scheme:

Boc-(L)-prolinal + NH₃ → Intermediate Iminium Ion Intermediate Iminium Ion + NaBH(OAc)₃ → **(S)-tert-Butyl (pyrrolidin-2-ylmethyl)carbamate**

Materials:

- Boc-(L)-prolinal
- Ammonia (7N solution in Methanol)
- Sodium triacetoxyborohydride (NaBH(OAc)₃)

- Dichloromethane (DCM), anhydrous
- Sodium bicarbonate (NaHCO_3), saturated solution
- Brine
- Anhydrous Magnesium Sulfate (MgSO_4)
- Argon or Nitrogen gas

Procedure:

- To a stirred solution of Boc-(L)-prolinal (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (Argon or Nitrogen), add a 7N solution of ammonia in methanol (1.5 equivalents).
- Stir the reaction mixture at room temperature for 2 hours to facilitate the formation of the intermediate iminium ion.
- Cool the reaction mixture to 0°C using an ice bath.
- Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise, ensuring the temperature does not exceed 5°C .
- Allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
- Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the mixture and concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield **(S)-tert-Butyl (pyrrolidin-2-ylmethyl)carbamate** as a colorless oil.

Analytical Characterization

The identity and purity of the synthesized **(S)-tert-Butyl (pyrrolidin-2-ylmethyl)carbamate** can be confirmed using the following analytical techniques:

- ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the tert-butyl group (a singlet around 1.4 ppm), the pyrrolidine ring protons, and the methylene protons adjacent to the carbamate nitrogen.
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display distinct signals for the carbonyl carbon of the carbamate, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the pyrrolidine ring.
- Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will show the molecular ion peak corresponding to the molecular weight of the compound.
- High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be employed to determine the enantiomeric purity of the final product.[\[1\]](#)

Applications in Drug Discovery and Development

The pyrrolidine scaffold is a privileged structure in medicinal chemistry due to its ability to introduce conformational rigidity and stereochemical complexity into molecules, which can enhance binding affinity and selectivity for biological targets.[\[3\]](#) **(S)-tert-Butyl (pyrrolidin-2-ylmethyl)carbamate** serves as a key chiral building block in the synthesis of a variety of biologically active compounds.

Role as a Chiral Building Block

The defined stereochemistry at the C2 position of the pyrrolidine ring is crucial for the enantioselective synthesis of complex drug molecules. The Boc-protecting group offers a stable yet readily cleavable handle for further synthetic transformations. This compound is a precursor in the synthesis of molecules targeting a range of receptors and enzymes.

Application in Self-Immolative Spacers for Drug Delivery

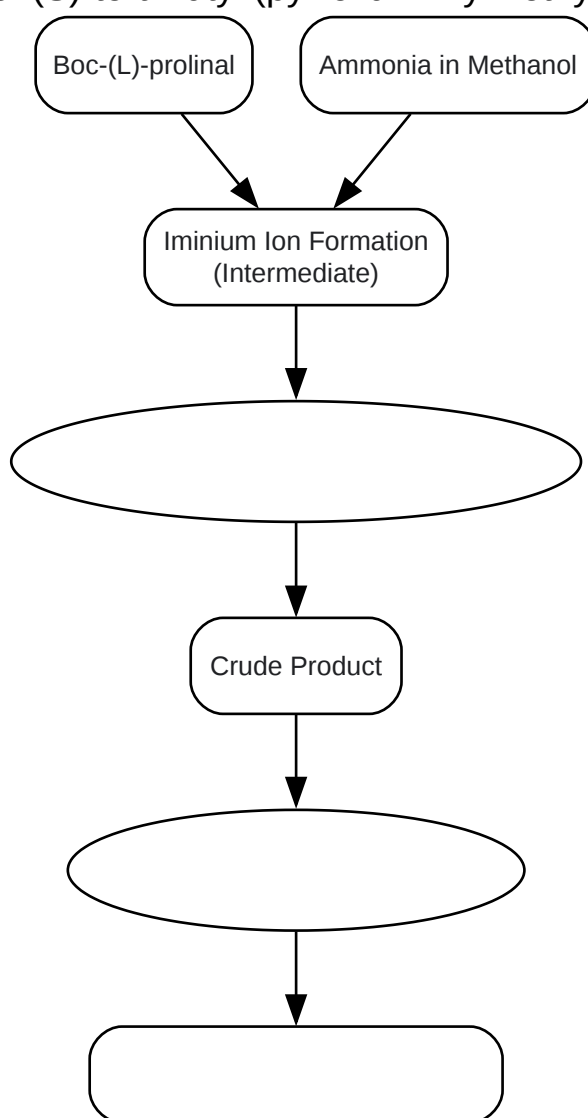
A notable application of this carbamate is in the design of self-immolative spacers for antibody-drug conjugates (ADCs) and other targeted drug delivery systems. In this context, the

pyrrolidine-carbamate moiety acts as a linker that undergoes cyclization to release a conjugated drug upon a specific triggering event, such as enzymatic cleavage. This mechanism allows for controlled drug release at the target site, enhancing therapeutic efficacy and minimizing systemic toxicity.[4]

Visualizations

Synthesis Workflow

Synthesis of (S)-tert-Butyl (pyrrolidin-2-ylmethyl)carbamate

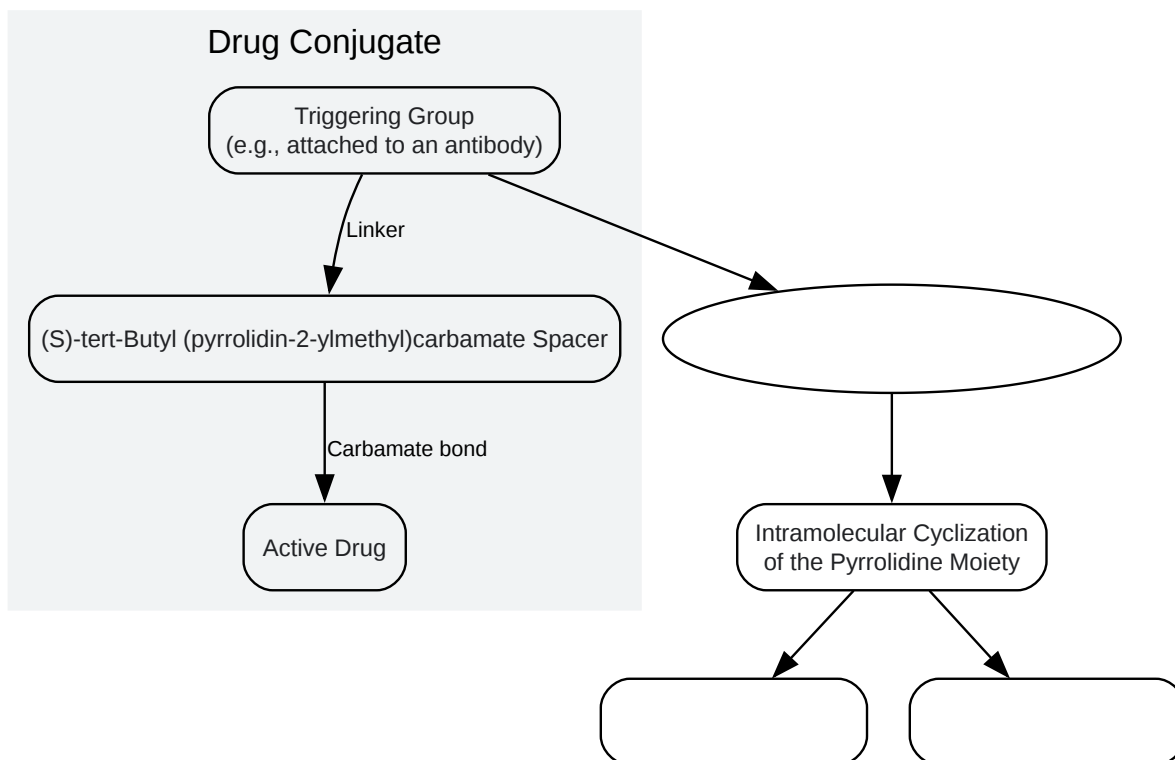


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Caption: A flowchart illustrating the key steps in the synthesis of **(S)-tert-Butyl (pyrrolidin-2-ylmethyl)carbamate**.

Role as a Self-Immolative Spacer

Mechanism of Drug Release via a Self-Immolative Spacer



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Caption: A diagram showing the logical relationship of the carbamate as a self-immolative spacer in drug delivery.

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